molecular formula C10H12N2O2 B13470450 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid

6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid

Cat. No.: B13470450
M. Wt: 192.21 g/mol
InChI Key: IXFVEJIKICSEMD-UHFFFAOYSA-N
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Description

6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a diazaspiro core, which is a bicyclic system containing nitrogen atoms, and a carboxylic acid functional group. The presence of a prop-2-yn-1-yl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of the spirocyclic core. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) and solvents like methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-yl group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic pathways. Additionally, the spirocyclic core provides structural rigidity, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the diazaspiro core and the prop-2-yn-1-yl group allows for diverse reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent further distinguish it from similar compounds.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

6-prop-2-ynyl-1,2-diazaspiro[2.5]oct-1-ene-6-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c1-2-3-9(8(13)14)4-6-10(7-5-9)11-12-10/h1H,3-7H2,(H,13,14)

InChI Key

IXFVEJIKICSEMD-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCC2(CC1)N=N2)C(=O)O

Origin of Product

United States

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